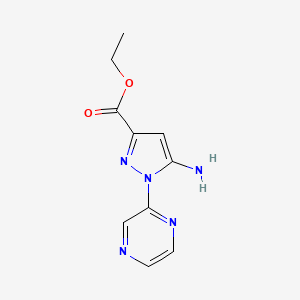

Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-2-17-10(16)7-5-8(11)15(14-7)9-6-12-3-4-13-9/h3-6H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISICQMPQIKPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation of Ethyl 5-Amino-1H-Pyrazole-3-Carboxylate and 2-Chloropyrazine

The most widely reported method involves the condensation of ethyl 5-amino-1H-pyrazole-3-carboxylate with 2-chloropyrazine under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates nucleophilic aromatic substitution, yielding the target compound. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | 85–90% |

| Temperature | 90°C | Maximizes SNAr |

| Reaction Time | 12–16 hours | Completes substitution |

| Molar Ratio (Pyrazole:Pyrazine) | 1:1.2 | Prevents dimerization |

Side products such as ethyl 5-amino-1-(5-chloropyrazin-2-yl)pyrazole-3-carboxylate may form if stoichiometry is unbalanced.

Cyclization of Hydrazide Intermediates

Michael Addition-Cyclization Strategy

A two-step approach involves the Michael addition of hydrazine derivatives to α,β-unsaturated esters, followed by cyclization. For example:

-

Step 1 : Ethyl (ethoxymethylene)malonate reacts with 2-hydrazinylpyrazine in ethanol at reflux (78°C) to form a hydrazide intermediate.

-

Step 2 : Acid-catalyzed cyclization (e.g., HCl in THF) yields the pyrazole ring.

Advantages :

Limitations :

Diazotization-Coupling Reactions

Diazonium Salt Formation and Coupling

Patents describe diazotizing 2-aminopyrazine with NaNO₂/HCl, followed by coupling with ethyl 5-aminopyrazole-3-carboxylate. This method is efficient but requires low-temperature conditions (−5°C to 5°C) to stabilize the diazonium intermediate.

Typical Protocol :

-

Dissolve 2-aminopyrazine (1.0 equiv) in HCl (6 M) at 0°C.

-

Add NaNO₂ (1.05 equiv) dropwise, stir for 30 minutes.

-

Couple with ethyl 5-aminopyrazole-3-carboxylate (1.1 equiv) in THF/H₂O (3:1).

-

Isolate product via extraction (ethyl acetate) and column chromatography.

Green Synthesis Approaches

Mechanochemical Synthesis Using Fe₃O₄@SiO₂@Vanillin@Thioglycolic Acid Nanoparticles

Recent advances employ Fe₃O₄-based nanocatalysts for solvent-free synthesis. The reaction proceeds via:

-

Ball-milling ethyl cyanoacetate, 2-hydrazinylpyrazine, and malononitrile with the catalyst (5 wt%).

-

Cyclocondensation at room temperature for 2 hours.

Key Metrics :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Condensation | 85–90 | 98 | High | Moderate (DMF use) |

| Hydrazide Cyclization | 78–82 | 95 | Moderate | Low (ethanol solvent) |

| Diazotization-Coupling | 70–75 | 90 | Low | High (HCl/NaNO₂ waste) |

| Green Synthesis | 88 | 99 | High | Minimal |

Industrial Production Considerations

-

Cost Drivers : 2-Chloropyrazine accounts for 60–70% of raw material costs.

-

Purification : Recrystallization from ethanol/water (7:3) achieves >99% purity.

-

Byproduct Management : Dimerized pyrazine derivatives are removed via silica gel chromatography.

Emerging Trends

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce amino-substituted pyrazoles.

Scientific Research Applications

Synthesis of Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate

The synthesis of this compound typically involves the reaction of hydrazine derivatives with ethyl cyanoacetate or similar compounds under specific conditions to yield the desired pyrazole structure. The general synthetic route can be summarized as follows:

- Starting Materials : Hydrazine derivatives and ethyl cyanoacetate.

- Reagents : Acid catalysts (e.g., sulfuric acid) and bases (e.g., trimethylamine).

- Conditions : Reflux in organic solvents (e.g., ethanol) to facilitate the cyclization and formation of the pyrazole ring.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in drug development:

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, show significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer cells (NCI-H460) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Some studies highlight the anti-inflammatory potential of pyrazole derivatives. These compounds can modulate inflammatory pathways, reducing microglial activation and astrocyte proliferation in models of neuroinflammation . This suggests a possible application in treating neurodegenerative diseases.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. In vitro studies reveal its effectiveness against Gram-negative bacteria, demonstrating significant inhibitory effects on biofilm formation and planktonic cell growth . Such properties are crucial for developing new antibiotics amid rising resistance to existing drugs.

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications across multiple therapeutic areas:

Cancer Therapy

Due to its anticancer properties, this compound could be explored as a lead compound for developing novel anticancer agents. Its ability to selectively target cancer cells while sparing normal cells is an area of active investigation.

Neurological Disorders

The anti-inflammatory effects suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders where inflammation plays a critical role .

Antimicrobial Treatments

With its demonstrated efficacy against resistant bacterial strains, this compound may contribute to new treatments for bacterial infections, particularly those caused by biofilm-forming pathogens .

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the effectiveness of pyrazole derivatives:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Substituent Effects at Position 1 (Pyrazole Ring)

The nature of the substituent at position 1 significantly influences electronic and steric properties:

Key Findings :

Substituent Effects at Position 5 (Pyrazole Ring)

The substituent at position 5 modulates electronic density and reactivity:

Key Findings :

- The amino group in the target compound enhances nucleophilic reactivity, making it a candidate for further derivatization.

Molecular Weight and Structural Complexity

Key Findings :

Key Findings :

- The pyrazine substituent in the target compound may reduce isomerization risks compared to analogs with labile hydrazine or cyano groups .

Biological Activity

Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group and an ethyl ester group. Its molecular formula is , and it possesses unique structural characteristics that influence its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. Notably, it has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anticancer therapy. The compound may inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in several cancers, demonstrating nanomolar activity against FGFRs in biochemical assays.

Biological Activities

This compound exhibits a range of biological activities:

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer | Inhibits FGFRs involved in cancer cell proliferation | FGFR1: 46 nM, FGFR2: 41 nM |

| Antimicrobial | Interacts with bacterial enzymes, showing potential against various pathogens | Varies by strain |

| Anti-inflammatory | Modulates inflammatory pathways through enzyme inhibition | Specific IC50 values not reported |

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of ethyl 5-amino derivatives against a panel of cancer cell lines. The results indicated that certain modifications to the pyrazole structure enhanced its cytotoxicity. For instance, substituents at specific positions on the pyrazole ring significantly improved the IC50 values compared to the parent compound.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of pyrazolo derivatives showed that compounds similar to ethyl 5-amino exhibited strong activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured through minimum inhibitory concentration (MIC) assays, revealing that these compounds could serve as templates for developing new antibiotics.

Comparative Analysis

When compared to structurally similar compounds, this compound stands out due to its unique dual-ring structure, which enhances its versatility in biological applications:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 5-amino-1H-pyrazole-3-carboxylate | Pyrazole only | Limited versatility in biological applications |

| 5-Amino-1-(5-quinolyl)pyrazole-3-carboxylic acid | Carboxylic acid instead of ester | Different solubility and reactivity |

| Quinoline derivatives | Lacks pyrazole moiety | Limited chemical reactions |

Q & A

Basic Research Question

- Spectroscopy :

- NMR : and NMR identify substituent patterns and confirm regioselectivity. The pyrazine protons typically resonate at δ 8.5–9.5 ppm, while the pyrazole NH appears as a broad singlet near δ 6.0 ppm .

- IR : Stretching frequencies for ester carbonyl (C=O) at ~1700 cm and amino (NH) at ~3300 cm validate functional groups .

- Crystallography :

- Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and hydrogen-bonding networks. For example, triclinic crystal systems (space group ) with unit cell parameters Å, Å are common .

- WinGX/ORTEP : Visualizes anisotropic displacement ellipsoids and refines thermal parameters for high-resolution data .

How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Advanced Research Question

Discrepancies often arise from varying reaction conditions or purification protocols:

- Reaction Optimization :

- Byproduct Analysis :

What strategies are employed to study the compound's reactivity in medicinal chemistry applications?

Advanced Research Question

- NO Release Studies : Derivatives with diazeniumdiolate moieties are synthesized to evaluate nitric oxide (NO) release kinetics, measured via Griess assay or electrochemical sensors .

- Enzyme Inhibition Assays : Competitive binding studies (e.g., fluorescence polarization) assess interactions with targets like kinases or phosphodiesterases .

- Structure-Activity Relationship (SAR) : Systematic substitution at the pyrazine or ester positions (e.g., introducing electron-withdrawing groups) optimizes bioactivity .

How does the electronic structure influence its interactions in catalysis or material science?

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict redox behavior. The electron-deficient pyrazine ring enhances charge-transfer properties in coordination complexes .

- XPS/UPS : Measures work function and surface electronic states for applications in organic semiconductors .

What are the recommended storage conditions to ensure compound stability?

Basic Research Question

- Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis or oxidation .

- Humidity Control : Use desiccants (silica gel) to mitigate moisture-induced degradation .

- Light Sensitivity : Amber vials reduce photolytic cleavage of the pyrazole ring .

What computational methods complement experimental data in understanding its molecular geometry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.